molecular formula C25H28N2O5 B6089634 1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate

1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate

Cat. No. B6089634
M. Wt: 436.5 g/mol
InChI Key: KCXGXGWVSFTKRK-UHFFFAOYSA-N
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Description

1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.

Mechanism of Action

The mechanism of action of 1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This dual mechanism of action is thought to contribute to the compound's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the reuptake of serotonin and increases the release of dopamine and norepinephrine. In animal studies, 1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate has been shown to reduce immobility time in the forced swim test, indicating antidepressant-like effects. This compound has also been shown to reduce anxiety-like behaviors in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for the serotonin transporter and the 5-HT1A receptor, making it a valuable tool for studying the role of these targets in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for off-target effects. Due to its dual mechanism of action, 1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate may interact with other neurotransmitter systems and receptors, which could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate. One area of interest is the development of more potent and selective derivatives of this compound. Another direction is the investigation of the compound's effects on other neurotransmitter systems and receptors. Additionally, more studies are needed to elucidate the mechanism of action of 1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate and its potential therapeutic applications in various neurological and psychiatric disorders.

Synthesis Methods

The synthesis of 1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate involves the reaction between 1-benzylpiperazine and 2-(1-naphthyloxy)ethylamine in the presence of oxalic acid. The reaction takes place under reflux in ethanol, and the resulting product is obtained by filtration and recrystallization. The purity of the compound can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Scientific Research Applications

1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. In neuroscience, 1-benzyl-4-[2-(1-naphthyloxy)ethyl]piperazine oxalate has been used as a tool to study the role of specific neurotransmitter systems in the brain. In pharmacology, this compound has been used to investigate the pharmacokinetics and pharmacodynamics of piperazine derivatives.

properties

IUPAC Name

1-benzyl-4-(2-naphthalen-1-yloxyethyl)piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O.C2H2O4/c1-2-7-20(8-3-1)19-25-15-13-24(14-16-25)17-18-26-23-12-6-10-21-9-4-5-11-22(21)23;3-1(4)2(5)6/h1-12H,13-19H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCXGXGWVSFTKRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC3=CC=CC=C32)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(2-naphthalen-1-yloxyethyl)piperazine;oxalic acid

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